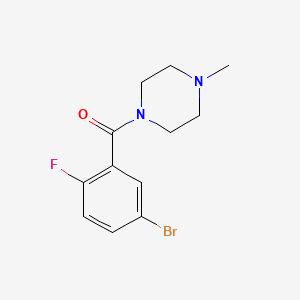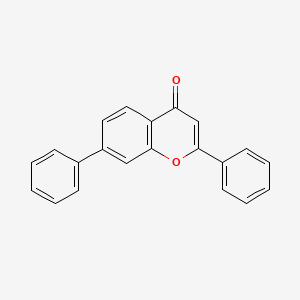
6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This specific compound features an amino group at the 6th position, a chloromethyl group at the 2nd position, and an o-tolyl group at the 3rd position on the quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
Introduction of the o-Tolyl Group: The next step involves the introduction of the o-tolyl group at the 3rd position. This can be achieved through a Friedel-Crafts acylation reaction using o-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Chloromethylation: The chloromethyl group is introduced at the 2nd position through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Amination: Finally, the amino group is introduced at the 6th position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding quinazolinone derivatives with oxidized side chains.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.
Substitution: The amino and chloromethyl groups can participate in various substitution reactions, such as nucleophilic substitution, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives with modified side chains.
Reduction: Reduced derivatives with modified chloromethyl groups.
Substitution: New quinazolinone derivatives with substituted amino or chloromethyl groups.
科学研究应用
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
6-Amino-2-(methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
6-Amino-2-(chloromethyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
6-Amino-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the quinazolinone core
属性
CAS 编号 |
61899-77-2 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC 名称 |
6-amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 |
InChI 键 |
WMANXWMAWZJXFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)

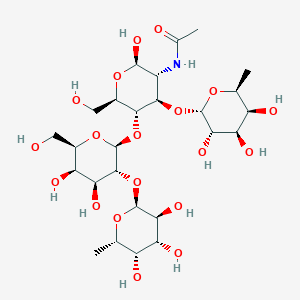
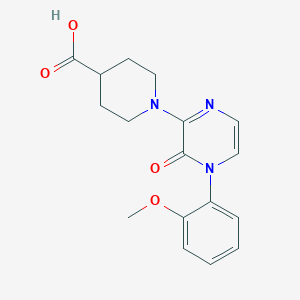
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
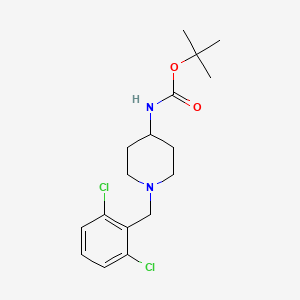
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
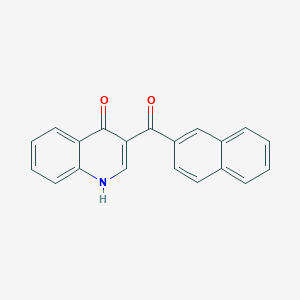
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
